molecular formula C7H8ClN3 B1593278 4-Chloro-N-cyclopropylpyrimidin-2-amine CAS No. 1044771-76-7

4-Chloro-N-cyclopropylpyrimidin-2-amine

Cat. No.: B1593278
CAS No.: 1044771-76-7
M. Wt: 169.61 g/mol
InChI Key: BFFVMENGWWDLLA-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-cyclopropylpyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-cyclopropylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and catalysts such as palladium on carbon. The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield N-substituted pyrimidines, while coupling reactions can produce biaryl or diaryl compounds .

Scientific Research Applications

4-Chloro-N-cyclopropylpyrimidin-2-amine has diverse applications in scientific research, including:

    Drug Development: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Agricultural Studies: The compound is used in the development of agrochemicals such as herbicides and fungicides.

    Material Science: It is employed in the synthesis of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Similar in structure but lacks the cyclopropyl group.

    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a bromine atom and a cyclopentyl group instead of a cyclopropyl group.

    6-Chloro-N-cyclopropylpyrimidin-4-amine: Similar structure but with the chlorine atom at a different position

Uniqueness

4-Chloro-N-cyclopropylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-cyclopropylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-3-4-9-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFVMENGWWDLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647970
Record name 4-Chloro-N-cyclopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044771-76-7
Record name 4-Chloro-N-cyclopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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